2-Chloro-6-isopropoxypyrazine
Overview
Description
“2-Chloro-6-isopropoxypyrazine” is a chemical compound with the CAS Number: 1016698-79-5 . It has a molecular weight of 172.61 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H9ClN2O . The InChI code for this compound is 1S/C7H9ClN2O/c1-5(2)11-7-4-9-3-6(8)10-7/h3-5H,1-2H3 .
Scientific Research Applications
Chromatin Activity in Corn and Soybean
2-Chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine, a compound structurally related to 2-Chloro-6-isopropoxypyrazine, has been studied for its effect on chromatin activity in corn and soybean. It was found to enhance chromatin-directed ribonucleic acid (RNA) synthesis in soybean seedlings, indicating an increase in chromatin template availability. This effect was not observed in corn or with structurally similar compounds like hydroxyatrazine (Penner & Early, 1972).
Photolytic and Photocatalytic Decomposition
A study on the photolytic and photocatalytic decomposition of atrazine, a compound closely related to this compound, explored its breakdown in the presence of polyoxometalates under UV light. The decomposition pathways and intermediate products were identified, providing insights into the environmental fate of such compounds (Hiskia et al., 2001).
Non-extractable Triazine Residues
Research on 2-Chloro-4-arylamino-6-alkyl-1,3,5-triazines, similar to this compound, focused on their role as non-extractable (bound) triazine residues. The cross-reactivity of these compounds with antibodies used in enzyme immunoassays was assessed, indicating their potential for environmental monitoring and residue analysis (Dankwardt et al., 1996).
Groundwater Contamination and Land Use
The relationship between land use and concentrations of atrazine (related to this compound) in groundwater was examined. This study revealed significant correlations between agricultural land use and the presence of atrazine and its residues in groundwater, emphasizing the impact of land use on water quality (Kolpin, 1997).
Properties
IUPAC Name |
2-chloro-6-propan-2-yloxypyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)11-7-4-9-3-6(8)10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXBZEQRXQPLOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640716 | |
Record name | 2-Chloro-6-[(propan-2-yl)oxy]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016698-79-5 | |
Record name | 2-Chloro-6-[(propan-2-yl)oxy]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-(propan-2-yloxy)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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